molecular formula C17H17N3O2 B7104716 N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7104716
M. Wt: 295.34 g/mol
InChI Key: RPUAGGRKXMBMQK-UHFFFAOYSA-N
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Description

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzofuran moiety, a diazirine ring, and a propanamide group, which together contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-3-8-17(19-20-17)9-6-16(21)18-12-13-4-5-15-14(11-13)7-10-22-15/h1,4-5,7,10-11H,3,6,8-9,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUAGGRKXMBMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCC2=CC3=C(C=C2)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of the Diazirine Ring: The diazirine ring is introduced via a reaction involving diazo compounds and alkynes under photochemical or thermal conditions.

    Coupling of the Benzofuran and Diazirine Units: The benzofuran and diazirine units are coupled through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions and protein structure.

    Industry: Utilized in the development of advanced materials and photoreactive coatings.

Mechanism of Action

The mechanism of action of N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves the activation of the diazirine ring upon exposure to light, leading to the formation of a highly reactive carbene intermediate. This carbene can then interact with nearby molecules, forming covalent bonds and enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzofuran-5-ylmethyl)-3-(3-phenyl-3-diazirin-3-yl)propanamide: Similar structure but with a phenyl group instead of a but-3-ynyl group.

    N-(1-benzofuran-5-ylmethyl)-3-(3-methyl-3-diazirin-3-yl)propanamide: Similar structure but with a methyl group instead of a but-3-ynyl group.

Uniqueness

N-(1-benzofuran-5-ylmethyl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to the presence of the but-3-ynyl group, which imparts distinct reactivity and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and photoactivation.

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